Ajugalide C Exhibits Superior Neuroprotective Efficacy Compared to Ajugaciliatin B in MPP+ Lesion Models
In a direct head-to-head comparison using the same MPP+-induced neurotoxicity model in SH-SY5Y cells, Ajugalide C demonstrated a statistically significant neuroprotective effect, while the structurally similar analogue Ajugaciliatin B was reported to have no significant activity [1]. This establishes a clear functional divergence despite structural homology.
| Evidence Dimension | Neuroprotective efficacy against MPP+-induced cell death |
|---|---|
| Target Compound Data | Moderate neuroprotective effect (specific quantitative viability or IC50 data not reported in abstract; effect was statistically significant) |
| Comparator Or Baseline | Ajugaciliatin B (No significant activity) |
| Quantified Difference | Qualitative difference: Active vs. Inactive |
| Conditions | Dopaminergic neuroblastoma SH-SY5Y cells treated with 1-methyl-4-phenylpyridinium (MPP+) |
Why This Matters
For Parkinson's disease research, this demonstrates that functional activity cannot be inferred from structural class alone; Ajugalide C is a validated hit where a close analogue is a confirmed inactive, making it the only logical choice for follow-up studies.
- [1] Guo, P., Li, Y., Xu, J., Liu, C., Ma, Y., & Guo, Y. (2011). Bioactive neo-clerodane diterpenoids from the whole plants of Ajuga ciliata Bunge. Journal of Natural Products, 74(7), 1575-1583. DOI: 10.1021/np2001557 View Source
